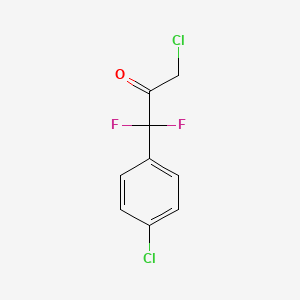
3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(trifluoromethoxy)cyclopentane-1-carboxylic acid” is a cyclopentane derivative with a carboxylic acid and a trifluoromethoxy group attached. The presence of multiple stereocenters indicates that it exists as a mixture of diastereomers .
Molecular Structure Analysis
The compound contains a five-membered cyclopentane ring, a carboxylic acid group (-COOH), and a trifluoromethoxy group (-OCF3). The presence of multiple stereocenters indicates that it exists as a mixture of diastereomers .Chemical Reactions Analysis
The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The trifluoromethoxy group is generally stable but can be displaced by nucleophiles under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would confer acidity and potential for hydrogen bonding. The trifluoromethoxy group is highly electronegative and could influence the compound’s reactivity .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid involves the introduction of a trifluoromethoxy group onto a cyclopentane ring, followed by carboxylation of the resulting compound. The final product is a mixture of diastereomers.", "Starting Materials": [ "Cyclopentene", "Trifluoromethanol", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Cyclopentene is reacted with trifluoromethanol in the presence of sodium hydride to form 3-(trifluoromethoxy)cyclopentene.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form a mixture of diastereomeric carboxylic acids.", "The diastereomers are separated by column chromatography.", "The desired diastereomer is then treated with methanol and hydrochloric acid to yield 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid." ] } | |
Numéro CAS |
2386541-93-9 |
Nom du produit |
3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers |
Formule moléculaire |
C7H9F3O3 |
Poids moléculaire |
198.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



